molecular formula C27H35ClI2N2 B8196545 1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride

1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride

Cat. No.: B8196545
M. Wt: 676.8 g/mol
InChI Key: GHSOWBAVIYBYJA-UHFFFAOYSA-M
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Description

1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride is a complex organic compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including organic synthesis, catalysis, and materials science. The presence of iodine atoms and bulky isopropyl groups in this compound makes it particularly interesting for research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding imidazolium carboxylic acids.

    Reduction: Formation of imidazolium hydrides.

    Substitution: Formation of imidazolium azides or nitriles.

Scientific Research Applications

1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, which are important in catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.

Mechanism of Action

The mechanism of action of 1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride involves its ability to form stable complexes with various substrates. The imidazolium cation can interact with anionic species through electrostatic interactions, while the bulky isopropyl groups provide steric hindrance, enhancing the stability of the complexes. The iodine atoms can participate in halogen bonding, further stabilizing the interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(2,6-diisopropylphenyl)imidazolium chloride: Similar structure but lacks iodine atoms.

    1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar structure with trimethylphenyl groups instead of isopropyl groups.

Uniqueness

1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride is unique due to the presence of iodine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it particularly useful in applications requiring strong and stable interactions with various substrates.

Properties

IUPAC Name

1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35I2N2.ClH/c1-16(2)22-11-20(28)12-23(17(3)4)26(22)30-9-10-31(15-30)27-24(18(5)6)13-21(29)14-25(27)19(7)8;/h9-19H,1-8H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSOWBAVIYBYJA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N2C=C[N+](=C2)C3=C(C=C(C=C3C(C)C)I)C(C)C)C(C)C)I.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClI2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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